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Compound of Interest

Compound Name: 19(S)-Hydroxyconopharyngine

Cat. No.: B1179612 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental

methodologies for a representative 19-hydroxy-substituted iboga alkaloid, a class of

compounds that includes 19(S)-Hydroxyconopharyngine. Due to the scarcity of publicly

available data for 19(S)-Hydroxyconopharyngine specifically, this document leverages

detailed information from a closely related and well-characterized analogue, (3R,19R)-19-

hydroxy-3-(2-oxopropyl)voacangine, isolated from Tabernaemontana divaricata. The structural

similarities and shared iboga scaffold make this compound an excellent proxy for

understanding the spectroscopic characteristics and experimental considerations relevant to

19(S)-Hydroxyconopharyngine.

Spectroscopic Data
The structural elucidation of iboga-type indole alkaloids relies heavily on a combination of mass

spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables

summarize the key quantitative data for the representative compound, (3R,19R)-19-hydroxy-3-

(2-oxopropyl)voacangine.

Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) is critical for

determining the molecular formula of the alkaloid.
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Parameter Value

Ionization Mode Positive

Observed m/z [M+H]⁺ 441.2384

Calculated m/z for C₂₅H₃₃N₂O₅ 441.2384

Molecular Formula C₂₅H₃₂N₂O₅

Degrees of Unsaturation 11

¹H and ¹³C NMR Spectroscopic Data
The following table presents the ¹H and ¹³C NMR chemical shifts for (3R,19R)-19-hydroxy-3-(2-

oxopropyl)voacangine, which are instrumental in assigning the specific structure and

stereochemistry. The presence of a 1-hydroxyethyl group is a key feature, replacing the typical

ethyl side chain at C-20 in many related alkaloids.
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Position δC (ppm) δH (ppm, mult., J in Hz)

2 108.1 (s)

3 79.2 (d) 4.25 (1H, d, J = 1.5 Hz)

5 53.8 (t) 3.20 (1H, m), 2.95 (1H, m)

6 36.3 (t) 2.85 (1H, m), 2.65 (1H, m)

7 106.1 (s)

8 128.5 (s)

9 122.0 (d) 7.45 (1H, d, J = 8.0 Hz)

10 110.8 (d) 6.80 (1H, d, J = 2.5 Hz)

11 159.8 (s)

12 111.5 (d) 6.90 (1H, dd, J = 8.0, 2.5 Hz)

13 137.9 (s)

14 30.0 (t) 2.05 (1H, m), 1.90 (1H, m)

15 28.1 (t) 1.85 (2H, m)

16 52.5 (s)

17 32.1 (t) 2.20 (2H, m)

18 22.2 (q) 1.28 (3H, d, J = 6.5 Hz)

19 71.0 (d) 3.89 (1H, qd, J = 6.5, 2.0 Hz)

20 40.1 (d) 2.50 (1H, m)

21 58.9 (d) 3.10 (1H, br s)

1'-CH₂ 49.5 (t)
3.50 (1H, d, J = 17.0 Hz), 3.35

(1H, d, J = 17.0 Hz)

2'-C=O 207.9 (s)

3'-CH₃ 31.8 (q) 2.15 (3H, s)

11-OCH₃ 55.8 (q) 3.80 (3H, s)
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COOCH₃ 52.3 (q) 3.70 (3H, s)

N-H 8.10 (1H, s)

Experimental Protocols
The isolation and characterization of these alkaloids involve a multi-step process, as detailed

below.

Isolation of Iboga-Type Indole Alkaloids
Extraction: The air-dried and powdered plant material (e.g., twigs and leaves of

Tabernaemontana divaricata) is extracted exhaustively with a solvent such as methanol at

room temperature.

Acid-Base Partitioning: The crude methanol extract is concentrated under reduced pressure.

The residue is then suspended in an acidic aqueous solution (e.g., 3% tartaric acid) and

partitioned with a non-polar solvent like ethyl acetate to remove neutral and weakly basic

compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified

with an appropriate base (e.g., Na₂CO₃) to a pH of approximately 9-10. This is followed by

extraction with a chlorinated solvent such as dichloromethane to yield the total crude

alkaloids.

Chromatographic Separation: The crude alkaloid mixture is subjected to repeated column

chromatography.

Silica Gel Column Chromatography: A primary separation is performed on a silica gel

column using a gradient elution system, typically a mixture of a non-polar solvent (like

hexane or chloroform) and a polar solvent (such as methanol or acetone), with increasing

polarity.

Sephadex LH-20 Column Chromatography: Further purification of the fractions obtained

from the silica gel column is carried out using a Sephadex LH-20 column with methanol as

the eluent. This step is effective in separating compounds based on their molecular size.

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the

isolated compounds is often achieved using preparative HPLC on a C18 reversed-phase
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column with a suitable mobile phase, such as a gradient of methanol and water.

Spectroscopic Analysis
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a

high-field NMR spectrometer (e.g., 400 or 600 MHz) in a deuterated solvent such as CDCl₃

or CD₃OD. Chemical shifts are reported in ppm relative to the residual solvent signals.

Mass Spectrometry: High-resolution mass spectra are acquired on a Q-TOF mass

spectrometer using electrospray ionization (ESI) in the positive ion mode.

Visualizations
The following diagrams illustrate the general workflow for the isolation and characterization of

iboga alkaloids and a conceptual representation of their structural relationship.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1179612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Powdered Plant Material
(e.g., T. divaricata)

Methanol Extraction

Acid-Base Partitioning

Crude Alkaloid Extract

Silica Gel Column
Chromatography

Fractions

Sephadex LH-20
Chromatography

Further Purified Fractions

Preparative HPLC

Isolated Pure Alkaloid
(e.g., 19-Hydroxy Derivative)

Spectroscopic Analysis
(NMR, MS)

Structure Elucidation

Click to download full resolution via product page

Caption: Experimental workflow for the isolation and identification of iboga alkaloids.
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Caption: Structural relationship of hydroxylated iboga alkaloids to their parent scaffolds.

To cite this document: BenchChem. [Spectroscopic and Methodological Analysis of 19-
Hydroxy-Substituted Iboga Alkaloids]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1179612#spectroscopic-data-nmr-ms-for-19-s-
hydroxyconopharyngine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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